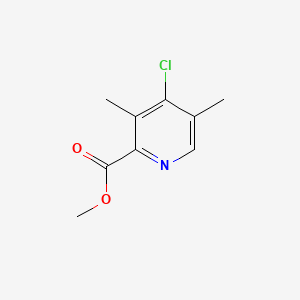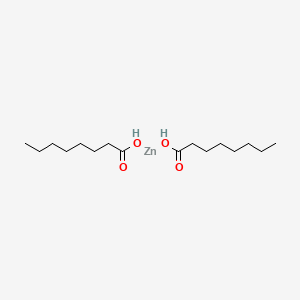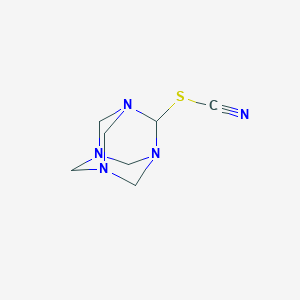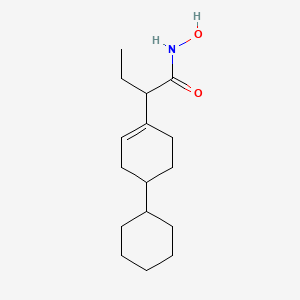
Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- is a specialized organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a hydroxamic acid functional group attached to a butyro chain, which is further substituted with a cyclohexyl and cyclohexenyl group. It is used in various scientific research applications due to its reactivity and potential biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- typically involves the reaction of butyrohydroxamic acid with cyclohexyl and cyclohexenyl derivatives under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Aplicaciones Científicas De Investigación
Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The hydroxamic acid group is known to chelate metal ions, which can inhibit metalloproteinases and other enzymes. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- Caprylohydroxamic acid
- 2-(1-Cyclohexenyl)butyramide
- alpha-(Cyclohexyl-4 cyclohexen-1 yl) propionamide
Uniqueness
Butyrohydroxamic acid, 2-(4-cyclohexyl-1-cyclohexen-1-yl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications .
Propiedades
Número CAS |
28745-05-3 |
|---|---|
Fórmula molecular |
C16H27NO2 |
Peso molecular |
265.39 g/mol |
Nombre IUPAC |
2-(4-cyclohexylcyclohexen-1-yl)-N-hydroxybutanamide |
InChI |
InChI=1S/C16H27NO2/c1-2-15(16(18)17-19)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h10,12-13,15,19H,2-9,11H2,1H3,(H,17,18) |
Clave InChI |
HVHBGMFRVUGOGY-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CCC(CC1)C2CCCCC2)C(=O)NO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


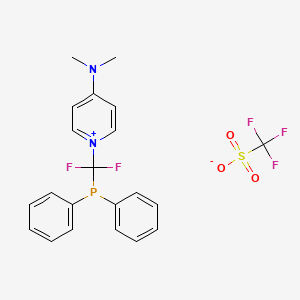


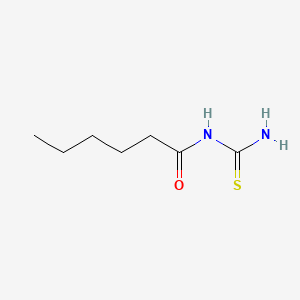
![3-[2-(3,4-Dihydroxyphenyl)ethylimino]propanal](/img/structure/B13827299.png)

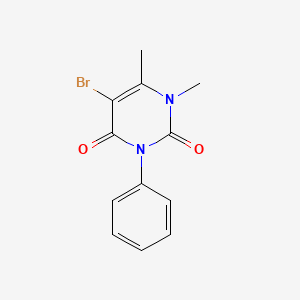
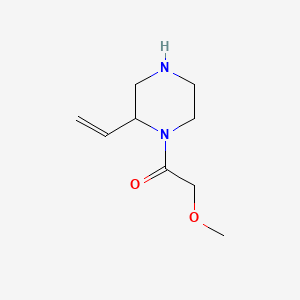

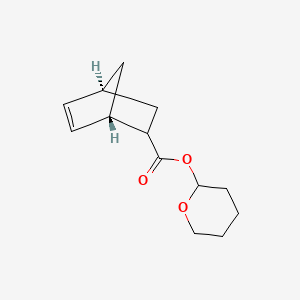
![2-Imino-1-[2-(2-imino-4-oxoimidazolidin-1-yl)ethyl]imidazolidin-4-one](/img/structure/B13827330.png)
